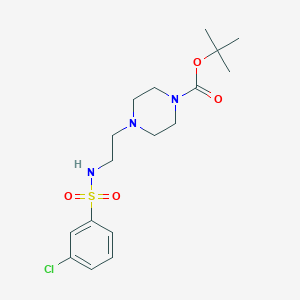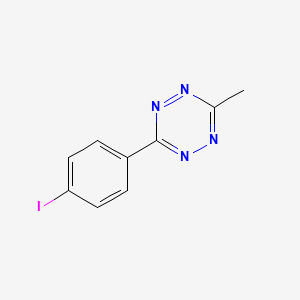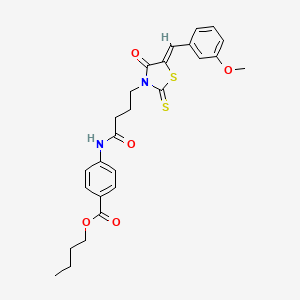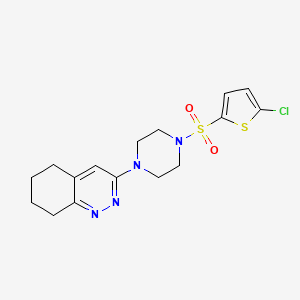
3-(4-((5-Chlorthiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C16H19ClN4O2S2 and its molecular weight is 398.92. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Verbindung hat sich als vielversprechend als antivirales Mittel erwiesen. Forscher haben ihre inhibitorischen Wirkungen gegen bestimmte Viren wie Influenza, Herpes simplex oder HIV untersucht. Ihr Wirkmechanismus beinhaltet die Störung der Virusreplikation oder des Eindringens in Wirtszellen .
Anti-inflammatorische Eigenschaften
Aufgrund ihrer strukturellen Merkmale kann diese Verbindung als entzündungshemmendes Mittel wirken. Sie könnte potenziell entzündungshemmende Signalwege modulieren, was sie für Erkrankungen wie rheumatoide Arthritis, entzündliche Darmerkrankungen oder Dermatitis relevant macht .
Neuroprotektion und neurodegenerative Erkrankungen
Forscher haben die neuroprotektiven Wirkungen dieser Verbindung untersucht. Sie kann das Überleben von Neuronen verbessern, oxidativen Stress reduzieren oder Neuroinflammation hemmen. Untersuchungen konzentrieren sich auf ihr Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer, Parkinson oder Multiple Sklerose .
Krebsforschung
Die einzigartige Struktur der Verbindung deutet auf potenzielle Antikrebs-Eigenschaften hin. Sie könnte das Tumorwachstum, die Angiogenese oder die Metastasierung stören. Studien haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- oder Darmkrebs.
Chemische Biologie und pharmazeutische Chemie
Wissenschaftler haben diese Verbindung als Werkzeug in der chemischen Biologie und pharmazeutischen Chemie eingesetzt. Ihre vielfältige Reaktivität ermöglicht die Synthese neuer Derivate, die für bestimmte biologische Ziele oder Signalwege weiter optimiert werden können.
Eigenschaften
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S2/c17-14-5-6-16(24-14)25(22,23)21-9-7-20(8-10-21)15-11-12-3-1-2-4-13(12)18-19-15/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUJNVHDNABWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)
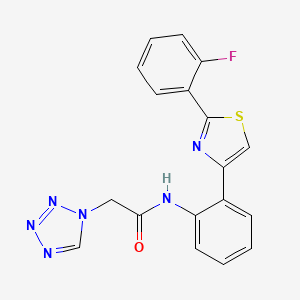

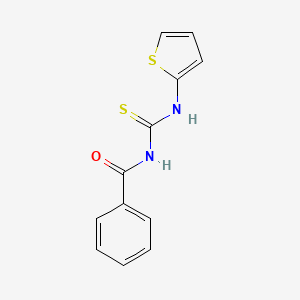

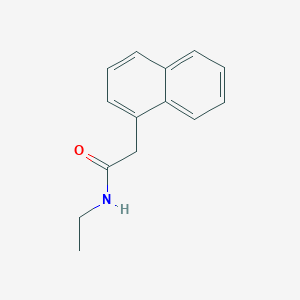
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)
![3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)
